molecular formula C13H18N2O3 B6791734 N,5-dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide

N,5-dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B6791734
M. Wt: 250.29 g/mol
InChI Key: IWLCDUHEOAPUIE-UHFFFAOYSA-N
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Description

N,5-Dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including cyclopropyl groups and an oxazole ring

Properties

IUPAC Name

N,5-dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-7-6-15(10-4-5-10)13(16)11-12(9-2-3-9)18-8-14-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCDUHEOAPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CC1)C(=O)C2=C(OC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where the methoxyethyl group is introduced using reagents such as methoxyethyl halides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions may target the oxazole ring or the cyclopropyl groups, leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole ring or the cyclopropyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Oxazole N-oxides.

    Reduction Products: Reduced oxazole derivatives or cyclopropyl ring-opened products.

    Substitution Products: Substituted oxazole derivatives with various functional groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemical Research: Used as a probe to study enzyme mechanisms or receptor-ligand interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N,5-dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and cyclopropyl groups contribute to its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate enzymes by binding to their active sites.

    Receptors: Can act as agonists or antagonists at receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

    N,5-Dicyclopropyl-N-(2-hydroxyethyl)-1,3-oxazole-4-carboxamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

    N,5-Dicyclopropyl-N-(2-ethoxyethyl)-1,3-oxazole-4-carboxamide: Contains an ethoxyethyl group, offering different physicochemical properties.

Uniqueness: N,5-Dicyclopropyl-N-(2-methoxyethyl)-1,3-oxazole-4

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